tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

Pharmaceutical Impurity Profiling Lacidipine Synthesis Regulatory ANDA Requirements

tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate (CAS 103890-69-3) is an ortho-formyl-substituted cinnamate ester, existing exclusively as the (E)-geometric isomer. It is recognized as Lacidipine Impurity 1 (or Impurity N1) and serves as a key intermediate in at least one patented synthetic route to the dihydropyridine calcium-channel blocker lacidipine.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 103890-69-3
Cat. No. B010645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (E)-3-(2-formylphenyl)prop-2-enoate
CAS103890-69-3
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=CC=CC=C1C=O
InChIInChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-6-4-5-7-12(11)10-15/h4-10H,1-3H3/b9-8+
InChIKeyAXPDMCJJNSJNCA-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate (CAS 103890-69-3) – Baseline Characterization for Selective Procurement


tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate (CAS 103890-69-3) is an ortho-formyl-substituted cinnamate ester, existing exclusively as the (E)-geometric isomer [1]. It is recognized as Lacidipine Impurity 1 (or Impurity N1) and serves as a key intermediate in at least one patented synthetic route to the dihydropyridine calcium-channel blocker lacidipine [2]. The compound combines a tert-butyl ester protecting group with a reactive aldehyde moiety on the styrene framework, a structural feature that drives its specific reactivity and stability profile and cannot be substituted by simple ester‐class exchange without altering downstream selectivity or degradant formation.

Why tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate Cannot Be Interchanged with Closely Related Cinnamate Analogs


Simple substitution of the tert-butyl ester group or the ortho-formyl position with apparently similar functional groups (e.g., methyl, ethyl, isopropyl ester, or para-formyl) is not pharmacopoeially or process-chemically inconsequential. The (E)-tert-butyl ortho-formyl cinnamate is specifically designated as a process-related impurity of lacidipine; its formation, stability, and fate in the synthesis are determined by the unique steric and electronic interplay of the ortho‐aldehyde and the bulky tert‐butyl ester [1]. Patent data explicitly state that this intermediate is “somewhat unstable” and prone to impurity formation upon isolation [1], a behavior that is not observed for its more stable (Z)-isomer or for the corresponding methyl/ethyl esters. Consequently, replacing it with a generic 2-formylcinnamate ester compromises impurity profiling accuracy for ANDA filings and may lead to undisclosed degradant formation in regulatory submissions.

Quantitative Evidence Differentiating tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate from its Closest Analogs


Critical Process Impurity in Lacidipine Synthesis: (E)-tert-Butyl vs. (Z)-tert-Butyl Isomer Selectivity

The patented synthesis of lacidipine explicitly relies on the (E)-configured tert-butyl ester as the sole reactive intermediate. The Wittig condensation step is controlled to yield exclusively (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester (Formula VI). The corresponding (Z)-isomer (Lacidipine Impurity 3) is not formed under these conditions and would constitute a separate impurity requiring independent control. No comparable synthetic route utilizes the (Z)-isomer to reach lacidipine [1]. In contrast, the (Z)-isomer is known solely as a distinct impurity (Impurity 3) and is not interchangeable with the (E)-isomer for downstream chemistry [2].

Pharmaceutical Impurity Profiling Lacidipine Synthesis Regulatory ANDA Requirements

Stability-Limited Intermediate vs. Isolated Small-Scale Reference Standard

The patent explicitly warns that the (E)-tert-butyl ortho-formyl cinnamate is “somewhat unstable and hence leads to loss of yield due to formation of impurities when isolated and exposure to atmospheric conditions” [1]. This instability is not documented for the more robust ethyl or methyl 2-formylcinnamates that are frequently used as stable synthetic intermediates in other dihydropyridine syntheses. The tert-butyl ester’s sensitivity necessitates either direct telescoping into the next step or shipment under controlled conditions with documentation of purity immediately prior to use.

Stability in Process Chemistry Degradant Formation Procurement for Analytical Method Validation

Regulatory Identification as Lacidipine Impurity 1 (Impurity N1) vs. In-Class Impurities

This compound is catalogued by multiple regulatory-facing databases as Lacidipine Impurity 1 (also designated Impurity N1 in PubChem) [1]. Its identity as a process-related impurity requires that it be available as a certified reference standard with full characterization (NMR, MS, HPLC) for analytical method validation. In contrast, the structurally related Lacidipine Impurity 3 (Z-isomer) and other in-class cinnamate esters (e.g., methyl, n-butyl) are not recognized by the same regulatory impurity designation and therefore cannot serve as substitutes in the compendial impurity profiling of lacidipine drug substance.

Pharmaceutical Analytical Method Validation Reference Standard Certification ANDA Filing

When to Prioritize tert-Butyl (E)-3-(2-formylphenyl)prop-2-enoate in Research and Industrial Procurement


AND/ANDA Impurity Profiling of Lacidipine Drug Substance and Product

This compound is specifically required as the certified reference standard for Lacidipine Impurity 1 in HPLC method development and validation for ANDA submissions [1]. Only the (E)-tert-butyl ortho-formyl cinnamate with CAS 103890-69-3 meets the structural and regulatory specifications; the (Z)-isomer or other esters are not suitable substitutes [2].

Telescoped Synthesis of Lacidipine According to Patented Route US20070043088

The compound is the intended intermediate in the patent-protected Wittig condensation with o-phthalaldehyde. Its use without isolation is critical to avoid degradation and impurity formation, and the patent teaches direct reaction with ethyl 3-amino crotonate to maintain yield and purity [1].

Stability Studies of Ortho-Formyl Cinnamate Esters

The documented instability of the tert-butyl ester compared to more stable methyl/ethyl esters makes it a model compound for forced degradation studies and for evaluating the impact of ester steric bulk on the stability of ortho-formyl styrenes. Procurement should stipulate cold-chain shipping and immediate use or storage at −20°C under argon [1].

Quote Request

Request a Quote for tert-butyl (E)-3-(2-formylphenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.